(2S)-2-(5,5-dimethyloxolan-2-yl)-2-[(3S,4S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetic acid
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Overview
Description
Squarrofuric acid is a natural product found in Thalictrum squarrosum with data available.
Scientific Research Applications
Isolation and Structural Analysis
Squarrofuric acid, isolated from Thalictrum squarrosum, has been identified as an artifact formed during the hydrolysis process. Its structure is described as 3β, 30-dihydroxy-22,25-epoxylanost-9(11)-en-21-oic acid, with detailed 1H and 13C NMR spectra and mass-spectral characteristics provided. This compound belongs to the lanostane series, as confirmed through x-ray structural analysis, which also established the configurations of various asymmetric centers (Gromova et al., 1987) (Gatilov et al., 1987).
Supramolecular Chemistry and Bioconjugation
Squaramides, derived from squaric acid, have diverse applications in self-assembly, organocatalysis, molecular recognition, medicinal chemistry, and bioconjugation. Their unique physicochemical properties, such as strong acidity, aromaticity, and metal chelating ability, make them valuable in various scientific fields (Marchetti et al., 2019).
Material Science and Solar Cell Applications
A squaraine dye incorporating squaric acid demonstrated effectiveness in both liquid and solid-state solar cells. This showcases the potential of squaric acid derivatives in renewable energy applications (Burke et al., 2007).
Ferroelectric and Antiferroelectric Properties
Squaric acid has been the subject of studies in physical chemistry, especially in exploring its antiferroelectric-to-ferroelectric transitions. Computational simulations have revealed various metastable ferroelectric phases, contributing to the understanding of organic ferroelectrics (Ishibashi et al., 2018).
Chemical Sensing and Molecular Recognition
Squaric acid and its analogues are explored in the development of chemosensors due to their unique structural properties and ability to form multiple hydrogen bonds. These characteristics enable squaric acid-based compounds to serve as effective indicators in sensor arrays for differentiating metal ions and thiols (Hewage et al., 2009).
Properties
CAS No. |
111536-27-7 |
---|---|
Molecular Formula |
C30H48O5 |
Molecular Weight |
488.709 |
IUPAC Name |
(2S)-2-(5,5-dimethyloxolan-2-yl)-2-[(3S,4S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetic acid |
InChI |
InChI=1S/C30H48O5/c1-26(2)13-11-21(35-26)24(25(33)34)20-10-16-29(5)19-7-8-22-27(3,18(19)9-15-30(20,29)6)14-12-23(32)28(22,4)17-31/h9,19-24,31-32H,7-8,10-17H2,1-6H3,(H,33,34)/t19-,20-,21?,22-,23+,24+,27-,28-,29+,30-/m1/s1 |
InChI Key |
QCEGJTWSUGYWJR-ZZCJLGCQSA-N |
SMILES |
CC1(CCC(O1)C(C2CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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